molecular formula C12H6N2O2S2 B5526170 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole

Cat. No.: B5526170
M. Wt: 274.3 g/mol
InChI Key: GUAXPGDMECORKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is a heterocyclic compound characterized by its fused thiazole and furan rings. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole typically involves the reaction of furfural with dithiooxamide in nitrobenzene under reflux conditions. The reaction is carried out at 130°C for 24 hours under an inert atmosphere . The progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly at the furan rings, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield halogenated thiazolo[5,4-d]thiazole compounds .

Scientific Research Applications

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole involves its interaction with various molecular targets. The compound’s electron-deficient nature allows it to participate in electron-transfer reactions, which are crucial for its role in organic electronics and photocatalysis. The presence of furan and thiazole rings facilitates strong π-π interactions, enhancing its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(thien-2-yl)thiazolo[5,4-d]thiazole: Similar in structure but with thiophene rings instead of furan rings.

    2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole: Contains pyridine rings, offering different electronic properties.

Uniqueness

2,5-Di(furan-2-yl)thiazolo[5,4-d]thiazole is unique due to its combination of furan and thiazole rings, which provide a balance of electron-deficiency and oxidative stability. This makes it particularly suitable for applications in organic electronics and as a building block for complex organic synthesis .

Properties

IUPAC Name

2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAXPGDMECORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-bis(furyl)thiazolo[5,4-d]thiazole was prepared from dithiooxamide and 2-furaldehyde. 2-furaldehyde (furfural) was purchased from Aldrich Chemical Company, Milwaukee, Wis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.